An In-depth Technical Guide to 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one
An In-depth Technical Guide to 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is a heterocyclic compound belonging to the benzoxazinone class. While its primary documented application is in analytical chemistry as a fluorescent labeling agent for the sensitive detection of carboxylic acids via High-Performance Liquid Chromatography (HPLC), the broader family of 1,4-benzoxazin-2-one derivatives has garnered significant interest in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the known properties, synthesis, and applications of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, and explores the potential biological activities of its core structure based on research into related compounds.
Physicochemical Properties
Detailed experimental data for 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is not extensively available in peer-reviewed literature. The following table summarizes available information from chemical suppliers and calculated values.
| Property | Value | Source |
| CAS Number | 124522-09-4 | [3] |
| Molecular Formula | C₁₀H₈BrNO₃ | Calculated |
| Molecular Weight | 270.08 g/mol | Calculated |
| Appearance | Light yellow to brown crystalline powder | [4] |
| Purity | ≥98.0% | TCI Chemicals |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Not Reported |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols (General Procedures)
Step 1: Synthesis of 3-Methyl-7-methoxy-1,4-benzoxazin-2-one (Precursor)
The synthesis of the 1,4-benzoxazin-2-one core can be achieved through the condensation of an o-aminophenol with an α-keto acid or ester.
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Materials: 2-Amino-5-methoxyphenol, an appropriate pyruvic acid derivative (e.g., ethyl pyruvate), a suitable solvent (e.g., ethanol, toluene), and potentially a dehydrating agent or catalyst.
-
General Procedure:
-
Dissolve equimolar amounts of 2-amino-5-methoxyphenol and the pyruvic acid derivative in the chosen solvent.
-
Heat the mixture to reflux, possibly with a Dean-Stark apparatus to remove water formed during the reaction.
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The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography.
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Step 2: Bromination of the 3-Methyl Group
The conversion of the 3-methyl group to a 3-bromomethyl group can be accomplished via a radical substitution reaction, commonly known as allylic or benzylic bromination.[5][6][7][8][9] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation to maintain a low concentration of bromine and minimize side reactions.[6][9]
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Materials: 3-Methyl-7-methoxy-1,4-benzoxazin-2-one, N-Bromosuccinimide (NBS), a non-polar solvent (e.g., carbon tetrachloride), and a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide).
-
General Procedure:
-
Dissolve the 3-methyl-7-methoxy-1,4-benzoxazin-2-one precursor in carbon tetrachloride.
-
Add NBS (typically 1.1 equivalents) and a catalytic amount of the radical initiator.
-
Heat the mixture to reflux and irradiate with a UV lamp or a standard light bulb to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
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After cooling, the succinimide byproduct is filtered off.
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The filtrate is concentrated, and the crude 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is purified by recrystallization.
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Applications in Analytical Chemistry
The primary and well-documented application of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is as a pre-column derivatization reagent for the analysis of carboxylic acids by HPLC with fluorescence detection.
Mechanism of Derivatization
The compound's bromomethyl group is reactive towards the carboxylate anion of a carboxylic acid. In the presence of a base and a phase-transfer catalyst (like 18-crown-6), it undergoes a nucleophilic substitution reaction to form a highly fluorescent ester derivative. This process significantly enhances the detectability of otherwise non-fluorescent or weakly fluorescent carboxylic acids.
Caption: Derivatization of a carboxylic acid.
Experimental Protocol: HPLC Labeling
The following is a typical protocol for the derivatization of fatty acids for HPLC analysis.[10]
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Materials: 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (1.0 mM in acetonitrile), carboxylic acid sample (in acetonitrile), saturated potassium carbonate (K₂CO₃) in acetonitrile, 18-crown-6 ether (5.7 mM).
-
Procedure:
-
To 0.5 mL of the carboxylic acid solution (containing 0.2-10 nmol), add 0.1 mL of the labeling reagent solution.
-
Add 0.5 mL of the saturated K₂CO₃/acetonitrile solution containing 18-crown-6 ether.
-
Incubate the mixture at 40°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
The resulting solution can be directly injected into the HPLC system.
-
-
Detection: The resulting ester derivative can be detected by fluorescence with an excitation wavelength of approximately 355 nm and an emission wavelength of around 430 nm.[10]
Biological Activity and Potential for Drug Development
There are no direct studies reporting the biological activity or mechanism of action of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one. However, the 1,4-benzoxazin-2-one scaffold is present in various biologically active natural products and synthetic compounds, suggesting potential areas for future investigation.[2][11]
Insights from Related Natural Products
A well-studied class of related natural products are the benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), found in plants like maize and wheat.[12][13][14][15] These compounds serve as part of the plant's defense system against pests and pathogens.[12] Research has shown that DIMBOA exhibits a range of biological effects, including:
-
Aneugenic and Mutagenic Activity: Studies in human liver cells (HepG2) have shown that DIMBOA can induce micronuclei, indicating it is aneugenic (causes chromosome loss or gain).[12]
-
Antimicrobial and Antifeedant Properties: As part of their natural function, benzoxazinoids deter insects and inhibit the growth of microbes.[2][15]
It is crucial to note that these activities are specific to compounds like DIMBOA and cannot be directly attributed to 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one without experimental validation.
Anticancer and Antimicrobial Potential of Synthetic Benzoxazinones
The 1,4-benzoxazin-2-one core is considered a "privileged scaffold" in medicinal chemistry, and various synthetic derivatives have been explored for therapeutic applications.[16]
-
Anticancer Activity: Several studies have reported the synthesis of 1,4-benzoxazin-2-one derivatives with significant anticancer activity.[17][18] The proposed mechanisms of action for some of these compounds include the induction of DNA damage and apoptosis in cancer cells.[17][19] The rigid, planar structure of the benzoxazinone core is thought to facilitate intercalation into DNA.[19]
-
Antimicrobial Activity: Novel 1,4-benzoxazin-2-one derivatives have shown potent activity against various strains of Mycobacterium tuberculosis, including drug-resistant strains.[20][21] Computational studies suggest that these compounds may act by inhibiting the menaquinone-B enzyme, which is crucial for the mycobacterial electron transport chain.[20] Other derivatives have demonstrated broad-spectrum antibacterial activity, with molecular docking studies suggesting DNA gyrase as a potential target.[22]
Proposed Mechanism of Action for the Benzoxazinone Scaffold
Based on studies of various derivatives, a potential mechanism of action for the anticancer effects of some 1,4-benzoxazin-2-ones involves their ability to act as DNA intercalating agents, leading to cell cycle arrest and apoptosis.
Caption: A hypothesized signaling pathway for anticancer activity.
Conclusion
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is a valuable chemical tool, primarily utilized as a fluorescent labeling agent for the sensitive analysis of carboxylic acids. While direct biological studies on this specific compound are lacking, the broader class of 1,4-benzoxazin-2-ones represents a promising scaffold for the development of new therapeutic agents, with demonstrated potential in anticancer and antimicrobial applications.[1][2] Further research is warranted to explore the bioactivity of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one and its derivatives, which could unveil novel applications in drug discovery and development.
References
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- 4. 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one - C8h7brno3 | 98% Purity, Pale Yellow Crystalline Solid, Industrial Grade Lab Chemical at Best Price in Mumbai | National Analytical Corporation [tradeindia.com]
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- 12. Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), two naturally occurring benzoxazinones contained in sprouts of Gramineae are potent aneugens in human-derived liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,4-Dihydroxy-7-(Methyloxy)-2h-1,4-Benzoxazin-3(4h)-One | C9H9NO5 | CID 445228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxicokinetics of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) in the European corn borer,Ostrinia nubilalis (Hübner) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
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